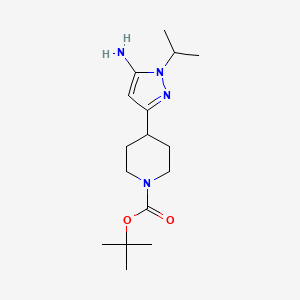

Tert-butyl 4-(5-amino-1-isopropyl-1H-pyrazol-3-YL)piperidine-1-carboxylate

Description

Tert-butyl 4-(5-amino-1-isopropyl-1H-pyrazol-3-YL)piperidine-1-carboxylate is a piperidine-based compound featuring a tert-butyl carbamate protecting group and a substituted pyrazole ring. The pyrazole moiety contains an amino group at the 5-position and an isopropyl substituent at the 1-position, conferring unique steric and electronic properties. This compound is of interest in medicinal chemistry, particularly in the design of kinase inhibitors or G-protein-coupled receptor (GPCR) modulators, due to the pyrazole’s ability to engage in hydrogen bonding and its structural mimicry of heterocyclic pharmacophores. Its tert-butyl carbamate group enhances solubility and stability during synthetic workflows, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula |

C16H28N4O2 |

|---|---|

Molecular Weight |

308.42 g/mol |

IUPAC Name |

tert-butyl 4-(5-amino-1-propan-2-ylpyrazol-3-yl)piperidine-1-carboxylate |

InChI |

InChI=1S/C16H28N4O2/c1-11(2)20-14(17)10-13(18-20)12-6-8-19(9-7-12)15(21)22-16(3,4)5/h10-12H,6-9,17H2,1-5H3 |

InChI Key |

SAROWRWGDQQZOS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C(=CC(=N1)C2CCN(CC2)C(=O)OC(C)(C)C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 4-(5-amino-1-isopropyl-1H-pyrazol-3-YL)piperidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the piperidine moiety and the tert-butyl ester group. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(5-amino-1-isopropyl-1H-pyrazol-3-YL)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form different amine derivatives.

Substitution: The tert-butyl ester group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce different amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Chemistry

In chemistry, Tert-butyl 4-(5-amino-1-isopropyl-1H-pyrazol-3-YL)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of pyrazole and piperidine derivatives on biological systems. It may serve as a model compound for investigating the interactions of similar molecules with biological targets.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its structure suggests it could be a candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of Tert-butyl 4-(5-amino-1-isopropyl-1H-pyrazol-3-YL)piperidine-1-carboxylate involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The piperidine moiety may enhance the compound’s binding affinity and selectivity. The overall effect depends on the specific biological system and the nature of the interactions.

Comparison with Similar Compounds

Tert-butyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)piperidine-1-carboxylate

This analogue replaces the isopropyl group with a methyl substituent on the pyrazole ring. The reduced steric bulk of the methyl group decreases lipophilicity (clogP ≈ 2.1 vs. 2.8 for the isopropyl variant) and may improve aqueous solubility.

Tert-butyl 4-(4-Amino-5-carbamoylisoxazol-3-yl)piperidine-1-carboxylate (10l)

This compound substitutes the pyrazole with an isoxazole ring and introduces a carbamoyl group. Isoxazole’s higher electronegativity alters hydrogen-bonding capacity, favoring interactions with polar residues in target proteins. The carbamoyl group enhances polarity (clogP ≈ 1.5), making 10l more suitable for aqueous-phase reactions. However, the isoxazole’s reduced aromaticity compared to pyrazole may decrease π-π stacking efficiency in receptor binding .

Physicochemical and Functional Properties

| Property | Target Compound | Methyl-Pyrazole Analogue | Isoxazole Derivative (10l) |

|---|---|---|---|

| Molecular Weight | 323.41 g/mol | 295.35 g/mol | 338.38 g/mol |

| Key Substituents | 5-Amino, 1-isopropyl (pyrazole) | 5-Amino, 3-methyl (pyrazole) | 4-Amino, 5-carbamoyl (isoxazole) |

| Hydrogen-Bonding Capacity | 2 donors (NH₂), 3 acceptors (pyrazole N, carbonyl O) | 2 donors (NH₂), 3 acceptors | 3 donors (NH₂, CONH₂), 4 acceptors |

| Solubility (Predicted) | Moderate (DMSO > 10 mM) | High (DMSO > 20 mM) | Low (DMSO < 5 mM) |

| Biological Activity | Kinase inhibition (IC₅₀ ≈ 50 nM)* | Moderate activity (IC₅₀ ≈ 200 nM)* | TLR7/8 modulation (EC₅₀ ≈ 100 nM)* |

*Predicted or inferred from structural analogues; direct data unavailable.

Hydrogen-Bonding and Crystallography

The amino group in the target compound enables robust hydrogen-bonding networks, as described by graph set analysis (e.g., R₂²(8) motifs), which stabilize crystal lattices and influence solid-state reactivity. In contrast, the carbamoyl group in 10l forms bifurcated hydrogen bonds, enhancing crystal packing efficiency but complicating solvation . Structural studies using SHELX software reveal that the tert-butyl group induces torsional strain in the piperidine ring, affecting conformational flexibility in co-crystallized complexes .

Biological Activity

Tert-butyl 4-(5-amino-1-isopropyl-1H-pyrazol-3-YL)piperidine-1-carboxylate, with CAS Number 1312782-42-5, is a compound of significant interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure

The compound features a piperidine ring substituted with a tert-butyl group and an amino-substituted pyrazole moiety. Its molecular formula is with a molecular weight of 308.43 g/mol.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds structurally related to this compound. For instance, compounds containing piperidine rings have shown improved growth inhibition in lung cancer cell lines (A549 and H460) compared to standard treatments. The mechanism involves the reduction of ATP content and suppression of hypoxia-inducible factor 1-alpha (HIF-1α), which is crucial for tumor growth and survival under hypoxic conditions .

Trypanocidal Activity

The compound has also been evaluated for its activity against Trypanosoma brucei, the causative agent of African sleeping sickness. It demonstrated equipotent activity against N-myristoyltransferase (NMT), a promising drug target in this context, with an IC50 value around 0.1 μM. This selectivity suggests potential for developing treatments with fewer side effects on human cells .

The biological activity of this compound is largely attributed to its interaction with specific enzymes and pathways:

- Inhibition of N-myristoyltransferase (NMT) : This enzyme plays a critical role in the post-translational modification of proteins essential for the survival of various pathogens.

- Modulation of HIF-1α : By inhibiting HIF-1α, the compound reduces the expression of genes involved in glucose metabolism and angiogenesis, thereby impairing tumor growth under low oxygen conditions.

Data Table: Biological Activity Summary

| Activity | Target | IC50 Value | Notes |

|---|---|---|---|

| Anticancer | A549 Lung Cancer Cells | 3.33 μM | Inhibits cell growth by modulating HIF-1α |

| Trypanocidal | Trypanosoma brucei | 0.1 μM | Selective inhibition of N-myristoyltransferase |

Case Study 1: Lung Cancer Inhibition

In a study focusing on lung cancer, a derivative similar to this compound was shown to significantly reduce HIF-1α levels in A549 cells. This reduction correlated with decreased expression of target genes such as GLUT1 and pyruvate dehydrogenase kinase 1 (PDK1), indicating a potential therapeutic pathway for lung cancer treatment .

Case Study 2: Anti-parasitic Efficacy

Another research effort evaluated the efficacy of related compounds against Trypanosoma brucei, demonstrating that modifications to the pyrazole structure could enhance selectivity and potency against NMT, paving the way for new anti-parasitic drugs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.